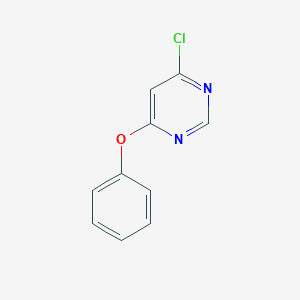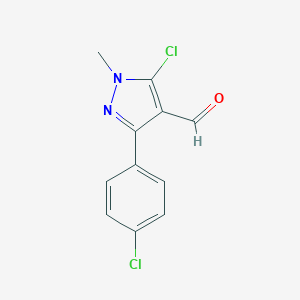![molecular formula C6H15O12P3S3 B038899 [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid CAS No. 113596-09-1](/img/structure/B38899.png)
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, also known as TCEP-HCl, is a widely used reducing agent in biochemical and biological research. It is a water-soluble, odorless, and colorless compound that is commonly used for the reduction of disulfide bonds in proteins and peptides.
Mecanismo De Acción
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides. The reduction of disulfide bonds leads to the formation of free sulfhydryl groups (-SH), which can participate in various biochemical reactions. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research.
Efectos Bioquímicos Y Fisiológicos
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-irritating compound that is safe for use in biochemical and biological research. However, it is important to note that [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid should be handled with care, as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments. It is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also water-soluble, which makes it easy to use in aqueous solutions. However, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has some limitations. It is not effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid can interfere with some protein assays, such as the Bradford assay.
Direcciones Futuras
There are several future directions for the use of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid in biochemical and biological research. One area of research is the development of new reducing agents that are more effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. Another area of research is the development of new protein assays that are not affected by [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid. Finally, there is a need for further research into the biochemical and physiological effects of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, particularly in vivo studies to determine its safety and efficacy for use in humans.
Conclusion:
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, or [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, is a widely used reducing agent in biochemical and biological research. It is a mild reducing agent that is used to reduce disulfide bonds in proteins and peptides, allowing for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments, including its mildness and water solubility. However, it also has some limitations, such as its ineffectiveness for the reduction of buried disulfide bonds in proteins and peptides and its interference with some protein assays. Further research is needed to develop new reducing agents and protein assays and to determine the safety and efficacy of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid for use in humans.
Métodos De Síntesis
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is synthesized by reacting tris(2-carboxyethyl)phosphine (TCEP) with thionyl chloride (SOCl2) in the presence of water and triethylamine. The reaction yields [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, which is purified by precipitation with diethyl ether. The purity of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is crucial for its effectiveness as a reducing agent in biochemical and biological research.
Aplicaciones Científicas De Investigación
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is commonly used in various scientific research applications, including protein and peptide analysis, proteomics, and structural biology. It is used to reduce disulfide bonds in proteins and peptides, which allows for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also used in proteomics for the preparation of protein samples for mass spectrometry analysis. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is used in structural biology for the determination of protein structures by X-ray crystallography and NMR spectroscopy.
Propiedades
Número CAS |
113596-09-1 |
|---|---|
Nombre del producto |
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid |
Fórmula molecular |
C6H15O12P3S3 |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
(1R,2S,3S,4R,5S,6S)-3,5,6-tris(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m0/s1 |
Clave InChI |
BZIDQHFQSPKXER-HOZKJCLWSA-N |
SMILES isomérico |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
Sinónimos |
inositol 1,4,5-triphosphorothioate InsPS3 myo-inositol 1,4,5-trisphosphorothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



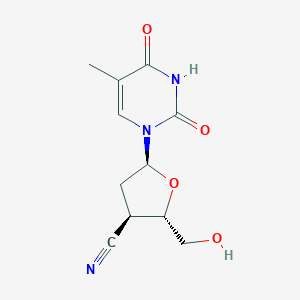
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

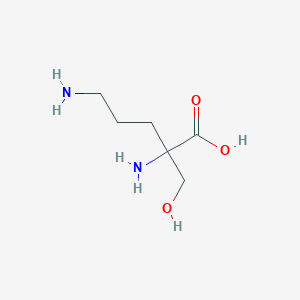
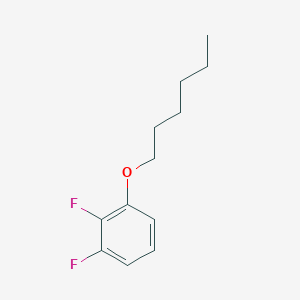

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

